molecular formula C26H24N2O4 B2742782 N-(4-ethoxy-2-phenylquinolin-6-yl)-2,4-dimethoxybenzamide CAS No. 1358251-51-0

N-(4-ethoxy-2-phenylquinolin-6-yl)-2,4-dimethoxybenzamide

Cat. No. B2742782
CAS RN: 1358251-51-0
M. Wt: 428.488
InChI Key: QQVRSGNOPCUUQG-UHFFFAOYSA-N
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Description

N-(4-ethoxy-2-phenylquinolin-6-yl)-2,4-dimethoxybenzamide, also known as EPhB, is a chemical compound that has been studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and it is believed to have potential applications in a range of fields, including medicine, biology, and pharmacology.

Scientific Research Applications

Imaging and Diagnostic Applications

A significant body of research focuses on the development and evaluation of compounds related to N-(4-ethoxy-2-phenylquinolin-6-yl)-2,4-dimethoxybenzamide for imaging purposes, particularly in positron emission tomography (PET). For instance, fluorine-18 labeled benzamide analogues have been synthesized and evaluated as potential ligands for PET imaging of the sigma-2 receptor status of solid tumors. These compounds demonstrated high tumor uptake and acceptable tumor/normal tissue ratios, indicating their potential as imaging agents for solid tumors (Tu et al., 2007). Similarly, the synthesis and in vivo evaluation of high-affinity 76Br-labeled σ2-receptor ligands have been conducted, showing their capability to identify breast tumors in vivo, which underscores the importance of such compounds in the non-invasive diagnosis of cancer (Rowland et al., 2006).

Cancer Research Applications

Research into the anticancer properties of quinoline derivatives has led to the discovery of compounds inducing apoptosis and showing efficacy in cancer treatment. N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine was identified as a potent apoptosis inducer with excellent blood-brain barrier penetration, showcasing its potential as a clinical candidate for anticancer therapy (Sirisoma et al., 2009). This highlights the therapeutic potential of compounds within this chemical family, including N-(4-ethoxy-2-phenylquinolin-6-yl)-2,4-dimethoxybenzamide, in addressing hard-to-treat cancers.

Synthetic and Chemical Studies

Quinoline derivatives, including those structurally related to N-(4-ethoxy-2-phenylquinolin-6-yl)-2,4-dimethoxybenzamide, have been subjects of synthetic chemistry studies aimed at developing new chemical entities with potential biological activity. For example, novel synthesis approaches for quinoline derivatives utilizing triethyl phosphite have been explored, providing a foundation for the development of novel compounds with varied biological activities (Kametani et al., 1969). These studies are crucial for expanding the chemical space and understanding the structure-activity relationships of quinoline derivatives.

properties

IUPAC Name

N-(4-ethoxy-2-phenylquinolin-6-yl)-2,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4/c1-4-32-25-16-23(17-8-6-5-7-9-17)28-22-13-10-18(14-21(22)25)27-26(29)20-12-11-19(30-2)15-24(20)31-3/h5-16H,4H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQVRSGNOPCUUQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC2=C1C=C(C=C2)NC(=O)C3=C(C=C(C=C3)OC)OC)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxy-2-phenylquinolin-6-yl)-2,4-dimethoxybenzamide

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